molecular formula C8H11F3N2 B1399468 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile CAS No. 1343194-36-4

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile

Cat. No.: B1399468
CAS No.: 1343194-36-4
M. Wt: 192.18 g/mol
InChI Key: YMVHOMSEERJMNJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C8H11F3N2 It is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further substituted with a carbonitrile group

Biochemical Analysis

Biochemical Properties

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of a carbonitrile group.

    1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is unique due to the presence of both the trifluoroethyl and carbonitrile groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVHOMSEERJMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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